3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
The synthesis of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-3-cyanopyridines with appropriate aldehydes and thiourea under specific reaction conditions. One common method involves using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as CDK2, by binding to their active sites and disrupting their function. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. Compared to these compounds, 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the methoxybenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Similar compounds include:
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-5-2-4-10(8-11)9-18-14(19)12-6-3-7-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOZEMAICFSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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